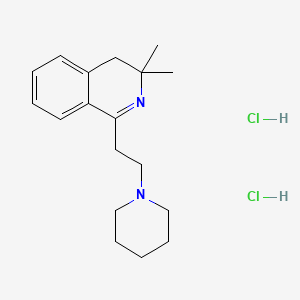
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Reduction and Methylation: The final steps might include reduction of the isoquinoline ring and methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce fully hydrogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, used in various chemical and pharmaceutical applications.
Quinoline: Structurally related, with applications in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form with different biological activities.
Uniqueness
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
126356-34-1 |
|---|---|
Fórmula molecular |
C18H28Cl2N2 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(2-piperidin-1-ylethyl)-4H-isoquinoline;dihydrochloride |
InChI |
InChI=1S/C18H26N2.2ClH/c1-18(2)14-15-8-4-5-9-16(15)17(19-18)10-13-20-11-6-3-7-12-20;;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;2*1H |
Clave InChI |
AFJKQHDYAMHCEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=N1)CCN3CCCCC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















